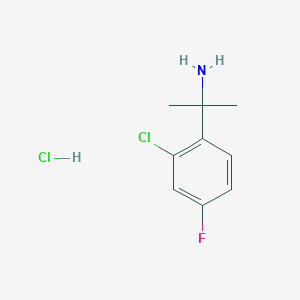

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride

描述

属性

IUPAC Name |

2-(2-chloro-4-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN.ClH/c1-9(2,12)7-4-3-6(11)5-8(7)10;/h3-5H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNBHJGHRQJJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a chloro and a fluorine substituent on the phenyl ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in relation to neurotransmitter systems.

- Molecular Formula : C9H12ClF·HCl

- Molecular Weight : Approximately 201.68 g/mol

- Physical State : Solid at room temperature, soluble in various organic solvents

The specific mechanism of action of this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with neurotransmitter receptors, particularly those involved in dopaminergic and noradrenergic signaling pathways. Similar compounds have demonstrated the ability to enhance the release of neurotransmitters like dopamine and norepinephrine, suggesting a potential for stimulant activity.

Neurotransmitter Interaction

Research indicates that this compound may modulate receptor activity within the central nervous system. Its structural similarity to known psychoactive compounds suggests it could exhibit significant effects on neurotransmitter systems.

Case Studies and Research Findings

- Dopamine Transporter Inhibition :

-

Receptor Binding Studies :

- Interaction studies have shown that the compound can act as a ligand for various neurotransmitter receptors, influencing physiological responses through modulation of cellular signaling pathways.

- Toxicology and Safety Profiles :

Data Tables

Applications

The compound has several applications across different fields:

- Medicinal Chemistry : Investigated for its potential therapeutic effects and as a precursor in pharmaceutical synthesis.

- Neuroscience Research : Studied for its interactions with neurotransmitter systems, particularly in understanding psychostimulant mechanisms.

- Chemical Synthesis : Used as a building block for more complex molecular architectures.

科学研究应用

Scientific Research Applications

The compound has been investigated for several applications:

1. Medicinal Chemistry

- Drug Development : It serves as a potential precursor for synthesizing novel pharmaceuticals. The unique structure allows researchers to modify it further to enhance therapeutic efficacy or reduce side effects .

- Neurotransmitter Studies : The compound is studied for its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

2. Biochemical Research

- Biological Activity Investigation : Research has focused on its biological activities, particularly its potential stimulant effects. Compounds with similar structures have shown promise in modulating neurotransmitter release, which could lead to new treatments for psychiatric conditions .

- Metabolic Pathway Studies : The incorporation of fluorine into the compound can alter metabolic pathways significantly, affecting drug clearance rates and stability in biological systems.

Case Studies

Case Study 1: Stimulant Properties

Research indicates that compounds like this compound may inhibit dopamine transporters (DAT), suggesting potential applications in treating substance use disorders. In preclinical models, certain derivatives have shown the ability to reduce the reinforcing effects of psychostimulants without producing stimulant behaviors themselves .

Case Study 2: Metabolic Pathways

Studies have demonstrated that para-fluorination can significantly slow metabolic clearance by inhibiting cytochrome P450 enzymes. This alteration enhances drug retention and effectiveness, suggesting that similar modifications to this compound could lead to improved pharmacokinetic profiles .

相似化合物的比较

Key Observations:

Halogen vs. Alkyl Groups: Compounds with trifluoromethyl (e.g., ) or methyl groups (e.g., ) exhibit altered lipophilicity, impacting bioavailability and metabolic stability.

The methoxy-substituted analog (CAS 3706-26-1) serves as a reference impurity in pharmaceutical quality control, highlighting structural similarities but divergent regulatory roles .

Analytical Data:

- Purity : The target compound is available at ≥99% purity, comparable to pharmaceutical-grade analogs (e.g., ).

- Spectroscopic Characterization : Similar to other propan-2-amine derivatives, its structural confirmation relies on ¹H/¹³C NMR and mass spectrometry .

Research Implications

The 2-chloro-4-fluoro substitution pattern offers a unique template for designing CNS-targeted therapeutics with enhanced selectivity. Comparative studies with methyl- or trifluoromethyl-substituted analogs (e.g., ) could elucidate structure-activity relationships (SAR) critical for optimizing pharmacokinetic properties.

Notes:

- The absence of documented recreational use distinguishes it from regulated analogs like 4-FMA .

准备方法

Starting Materials

- The synthesis typically begins with 2-chloro-4-fluorobenzaldehyde, a commercially available aromatic aldehyde bearing the required chloro and fluoro substituents on the phenyl ring.

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of aldehyde to alcohol | Sodium borohydride (NaBH4), methanol, 0-25 °C | Conversion of 2-chloro-4-fluorobenzaldehyde to corresponding alcohol |

| 2 | Amination of alcohol to amine | Ammonia or amine source, substitution reaction, elevated temperature | Formation of 2-(2-chloro-4-fluorophenyl)propan-2-amine |

| 3 | Formation of hydrochloride salt | Treatment with hydrochloric acid (HCl), solvent such as ethanol or dioxane | Conversion to 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride salt |

Detailed Synthetic Steps

Step 1: Reduction

- The aldehyde group in 2-chloro-4-fluorobenzaldehyde is selectively reduced to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.

- Typical conditions involve dissolving the aldehyde in methanol and adding NaBH4 at 0 °C to room temperature to control the reaction rate and avoid side reactions.

- The reaction proceeds with high conversion and minimal over-reduction.

Step 2: Amination

- The obtained alcohol is subjected to nucleophilic substitution with ammonia or a primary amine under controlled temperature to replace the hydroxyl group with an amine group.

- This step may involve activation of the alcohol (e.g., conversion to a better leaving group such as a tosylate) or direct amination under pressure.

- The reaction conditions are optimized to maximize amine formation while minimizing side products.

Step 3: Hydrochloride Salt Formation

- The free base amine is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.

- This salt form improves the compound’s stability, crystallinity, and handling properties.

- The mixture is typically stirred at ambient temperature, and the product is isolated by filtration or crystallization.

Industrial Production Considerations

- In industrial settings, these steps are often scaled up in batch or continuous flow reactors.

- Process optimization focuses on maximizing yield, purity, and reproducibility.

- Purification methods such as recrystallization or chromatographic techniques are employed to obtain pharmaceutical-grade material.

- Automation and in-line monitoring (e.g., HPLC, NMR) are used to ensure quality control.

- The reduction of the aldehyde to alcohol by sodium borohydride proceeds via hydride transfer to the carbonyl carbon.

- The amination step involves nucleophilic attack on an activated intermediate or direct displacement of the hydroxyl group.

- Formation of the hydrochloride salt is a straightforward acid-base reaction.

| Compound Name | Key Substituents | Preparation Highlights | Notes on Reactivity and Purity |

|---|---|---|---|

| This compound | Chloro, Fluoro on phenyl ring | Multi-step: reduction, amination, salt formation | Fluoro and chloro groups influence reactivity and purification |

| 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride | Chloro, Fluoro on phenyl ring | Similar synthetic approach starting from aldehyde | Positional isomer with different amine location |

| 2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride | Fluoro substituent only | Involves reaction with oxirane derivatives | Different backbone and synthetic route |

- Melting points, solubility, and spectroscopic data (NMR, IR) confirm the identity and purity of the synthesized compound.

- Analytical methods such as LC-MS and HPLC are employed to monitor reaction progress and final product quality.

- Yields are typically optimized to exceed 70-80% in laboratory synthesis, with industrial yields potentially higher due to process refinement.

- The presence of chloro and fluoro substituents affects the compound’s chemical stability and biological activity, necessitating careful control of reaction conditions.

| Parameter | Typical Value / Condition | Analytical Method |

|---|---|---|

| Melting Point | ~150-160 °C (hydrochloride salt) | Differential Scanning Calorimetry (DSC) |

| Purity | >98% (by HPLC) | High-Performance Liquid Chromatography (HPLC) |

| Structural Confirmation | Characteristic peaks in NMR and IR spectra | Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR) |

| Yield | 75-85% (overall) | Gravimetric and chromatographic quantification |

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride, and how is purity validated?

- Methodological Answer : The compound can be synthesized via a multi-step process starting with 2-chloro-4-fluorobenzaldehyde. Key steps include cyclopropane ring formation (if applicable), amine functionalization, and hydrochloride salt precipitation. Purity is validated using reversed-phase HPLC with UV detection (e.g., retention time ~7.2 minutes, 98.2% purity) and corroborated by H/C NMR spectroscopy. For example, H NMR peaks at δ 1.45 (s, 6H, CH) and δ 7.25–7.60 (m, 3H, aromatic protons) confirm the structure. Mass spectrometry (ESI-MS) with [M+H] matching theoretical values further validates molecular identity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation exposure. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C, segregated from incompatible substances. Waste disposal must follow institutional guidelines for halogenated amines, including neutralization before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving stereochemical uncertainties. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, leveraging its robust handling of heavy atoms (Cl, F) and hydrogen bonding networks. Key parameters include R-factor convergence (<5%) and validation via the IUCr CheckCIF tool. SHELXTL (Bruker AXS) provides a user-friendly interface for macromolecular applications if co-crystallized with proteins .

Q. What analytical strategies are effective for identifying and quantifying trace impurities in this compound?

- Methodological Answer : Employ LC-MS/MS with a C18 column (e.g., 2.6 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Quantify using external calibration curves with impurity standards (e.g., EP-grade reference materials). For structural elucidation of unknown impurities, high-resolution mass spectrometry (HRMS) and F NMR are critical. Limit impurity thresholds to <0.1% per ICH Q3A guidelines .

Q. How can researchers design experiments to evaluate its pharmacological activity as a serotonin receptor modulator?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., H-5-HT for 5-HT receptors). Prepare HEK293 cells transfected with human 5-HT receptors and measure displacement of the radioligand at varying compound concentrations (IC determination). Functional activity (agonist/antagonist) can be assessed via calcium flux assays (Fluo-4 AM dye) or cAMP accumulation. Compare results with structurally related agonists (e.g., tranilcypromine derivatives) to establish SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。